

ATTO 565 amine chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ATTO 565 amine	
Cat. No.:	B15136913	Get Quote

An In-Depth Technical Guide to ATTO 565 Amine

Introduction

ATTO 565 is a fluorescent dye belonging to the rhodamine family, renowned for its exceptional photophysical properties.[1][2][3] It exhibits strong absorption, a high fluorescence quantum yield, and remarkable thermal and photostability.[1][2][3] These characteristics make it an ideal candidate for a wide range of applications in life sciences, particularly in single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The amine derivative of ATTO 565 is particularly useful for conjugation to molecules containing activated carboxy-groups, such as N-hydroxysuccinimide (NHS) esters.[1] As supplied, ATTO 565 is a mixture of two isomers with nearly identical absorption and fluorescence properties.[1][2][4]

Chemical Structure and Physicochemical Properties

ATTO 565 amine is a moderately hydrophilic dye.[1][2] The presence of the primary amine group allows for covalent labeling of molecules containing suitable reactive groups.

Molecular Formula: C₃₁H₃₂ClN₃O₇ (Note: Molecular formula and weight can vary depending on the counterion)



Property	Value	Reference(s)
Molecular Weight	781 g/mol	[1][4]
Solubility	Soluble in DMF, DMSO, methanol, ethanol	[5][6]
Storage	Store at -20°C, protected from light and moisture	[1][5]

Photophysical Properties

The optical properties of ATTO 565 make it a versatile fluorescent probe. The fluorescence is most efficiently excited in the 545 - 575 nm range.[1][2]

Parameter	Value	Reference(s)
Excitation Maximum (λabs)	564 nm	[1][2][4]
Emission Maximum (λfl)	590 nm	[1][2][4]
Molar Extinction Coefficient (εmax)	1.2 x 105 M-1 cm-1	[1][2][4]
Fluorescence Quantum Yield (ηfl)	90%	[1][2][4]
Fluorescence Lifetime (τfl)	4.0 ns	[1][2][4]
Correction Factor (CF260)	0.27	[1][4]
Correction Factor (CF280)	0.12	[1][4]

Experimental Protocols General Protocol for Labeling with ATTO 565 Amine

This protocol outlines a general procedure for conjugating **ATTO 565 amine** to a molecule containing an activated carboxyl group (e.g., an NHS-ester).

Materials:



ATTO 565 amine

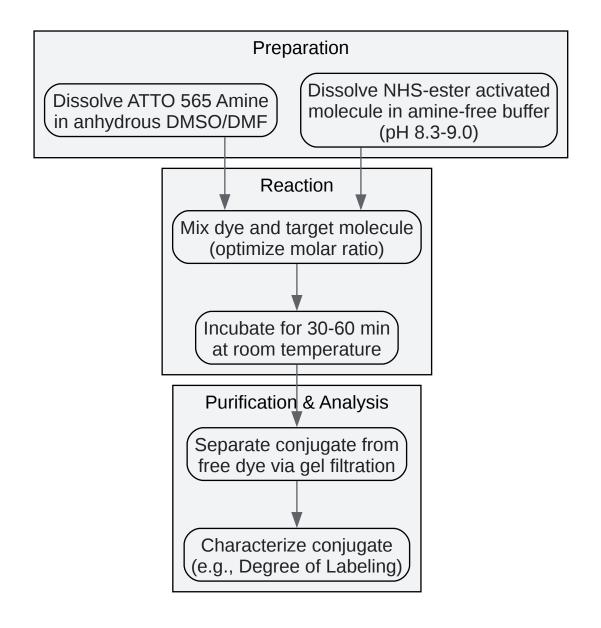
- Molecule to be labeled (with NHS-ester or other activated carboxyl group)
- Anhydrous, amine-free solvent (e.g., DMSO or DMF)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare a stock solution of ATTO 565 amine: Dissolve ATTO 565 amine in anhydrous DMSO or DMF to a final concentration of 1-2 mg/mL. This solution should be prepared fresh before each use to avoid degradation from moisture.
- Prepare the molecule for labeling: Dissolve the molecule to be labeled in the reaction buffer at a suitable concentration (e.g., 2 mg/mL for proteins). The buffer must be free of any primary amines, such as Tris or glycine.[6]
- Conjugation Reaction: Add a molar excess of the ATTO 565 amine stock solution to the solution of the molecule to be labeled. The optimal molar ratio of dye to target molecule will vary and should be determined empirically. A starting point could be a 2:1 to 10:1 molar ratio of dye to the target molecule.[7]
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with continuous stirring or rotation.[6]
- Purification: Separate the labeled conjugate from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute will be the dye-conjugated molecule.[5]

Visualizations

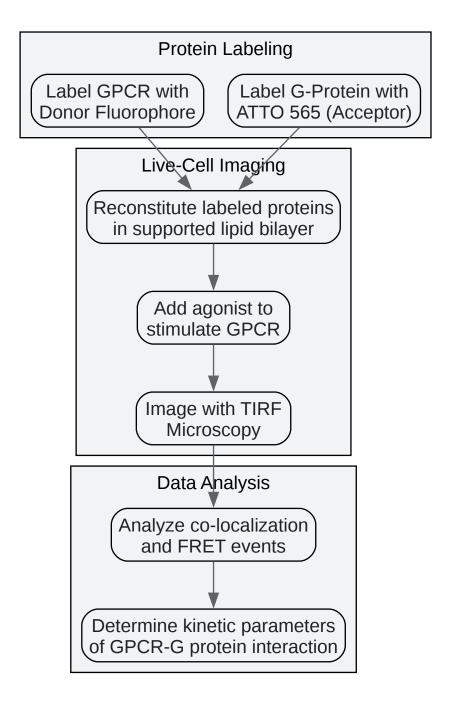




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Caption: Workflow for labeling an NHS-ester activated molecule with **ATTO 565 amine**.





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Caption: Workflow for studying GPCR-G protein interactions using ATTO 565.

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- To cite this document: BenchChem. [ATTO 565 amine chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136913#atto-565-amine-chemical-structure]

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